
Anisodine hydrobromide
Structure
2D Structure

Propriétés
Numéro CAS |
76822-34-9 |
---|---|
Formule moléculaire |
C17H22BrNO5 |
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
[(1S,2S,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide |
InChI |
InChI=1S/C17H21NO5.BrH/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10;/h2-6,11-15,19,21H,7-9H2,1H3;1H/t11?,12-,13+,14-,15-,17?;/m0./s1 |
Clé InChI |
GJPDCORRBGIJOP-KCVSNGDFSA-N |
SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |
SMILES isomérique |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@H]2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |
SMILES canonique |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |
Apparence |
Solid powder |
Pictogrammes |
Acute Toxic |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
52646-92-1 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
anisodine anisodine hydrobromide anisodine hydrochloride |
Origine du produit |
United States |
Description
Origins and Ethnobotanical Context of Anisodus tanguticus in Traditional Medicine Research
Historically, the roots of Anisodus tanguticus have been used for various medicinal purposes, including relieving pain and spasms, promoting blood circulation, and removing blood stasis. frontiersin.orgnih.govnih.gov In traditional Tibetan medicine, the plant is utilized to help livestock overcome cold events and snow disasters. kib.ac.cn The plant's medicinal effects are attributed to its rich content of tropane (B1204802) alkaloids, including anisodine (B1665107), anisodamine, hyoscyamine, and scopolamine. wikipedia.orgwikichiro.orgnih.gov Due to extensive harvesting for its medicinal properties, wild populations of Anisodus tanguticus have significantly decreased, leading to its classification as an endangered species in China. tandfonline.comwikichiro.org
Table 1: Ethnobotanical Uses of Anisodus tanguticus
Traditional Use | Part of Plant Used |
---|---|
Pain and spasm relief | Roots |
Promoting blood circulation | Roots |
Removing blood stasis | Roots |
Anesthesia | Roots |
Chemical Derivation and Research Rationale for Anisodine Hydrobromide Form
Anisodine is extracted from the roots of Anisodus tanguticus. wikipedia.orgwikichiro.org For pharmaceutical and research applications, it is often converted into its hydrobromide salt form, this compound. frontiersin.org This chemical modification is a common practice in the pharmaceutical industry to improve the stability and solubility of drug compounds. reddit.comnih.govpharmtech.com The hydrobromide salt form of anisodine is more stable than the free base, which is prone to degradation. frontiersin.org This increased stability is crucial for creating consistent and reliable formulations for research and potential clinical use. reddit.com The process of creating the hydrobromide salt likely involves treating the anisodine free base with hydrobromic acid.
The primary rationale for developing the hydrobromide form was to enhance the chemical stability of anisodine, making it more suitable for injectable formulations used in research and clinical settings. frontiersin.org
Pharmacological Classification within Tropane Alkaloid Research
This compound belongs to the tropane alkaloid class of compounds. patsnap.com Tropane alkaloids are characterized by their distinctive bicyclic [3.2.1] tropane ring structure. nih.govwikipedia.org This class of compounds is predominantly found in the Solanaceae family and includes well-known alkaloids such as atropine (B194438), scopolamine, and cocaine. nih.govwikipedia.org
Pharmacologically, this compound is classified as an anticholinergic agent, specifically a non-specific muscarinic acetylcholine (B1216132) receptor antagonist. patsnap.compatsnap.com This means it works by blocking the action of acetylcholine at muscarinic receptors in both the central and peripheral nervous systems. patsnap.compatsnap.com This mechanism of action is shared with other tropane alkaloids like atropine and scopolamine, which are considered model anticholinergic drugs. nih.gov The pharmacological effects of tropane alkaloids are often stereoselective, meaning that different spatial arrangements of the molecule can result in varied potency. nih.gov
Table 2: Classification of this compound
Category | Classification |
---|---|
Chemical Class | Tropane Alkaloid |
Overview of Preclinical Research Landscape on this compound
The preclinical research on this compound has largely focused on its neuroprotective and vascular effects. patsnap.compatsnap.com Studies have investigated its potential in treating conditions related to cerebral ischemia and other neurological disorders. patsnap.comcellmolbiol.org
A significant area of preclinical investigation has been its effects on cerebral blood flow and microcirculation. frontiersin.orgpatsnap.com Research has shown that this compound can improve microcirculation and has vasodilatory properties. patsnap.com In animal models of ischemic stroke, it has been observed to reduce neurological impairment and increase blood flow to ischemic areas of the brain. frontiersin.orgnih.gov
Further preclinical studies have explored the molecular mechanisms behind its neuroprotective effects. This research indicates that this compound can reduce neuronal apoptosis and calcium overload in brain tissue. It has also been shown to modulate the expression of muscarinic receptors and inhibit the production of reactive oxygen species (ROS) in brain tissues under hypoxic conditions. cellmolbiol.orgmedchemexpress.com Additionally, some studies have pointed to its anti-inflammatory properties, noting its ability to inhibit the production of pro-inflammatory cytokines. patsnap.com A 2023 meta-analysis of 11 randomized controlled trials involving 1,337 patients suggested that this compound injection was effective and safe for improving outcomes in acute ischemic stroke. frontiersin.org
Q & A
Q. What is the primary mechanism of action of anisodine hydrobromide in modulating cardiovascular and neurological systems?
this compound (Ani) functions as an anticholinergic agent, primarily targeting muscarinic acetylcholine receptors (mAChRs). Its mechanism involves competitive inhibition of acetylcholine binding, leading to reduced parasympathetic activity. In cardiovascular studies, this manifests as increased heart rate and shortened PR/QTcV intervals via M2 receptor blockade . For neuroprotection, Ani attenuates hypoxia/reoxygenation-induced mAChR overexpression in endothelial cells, reducing oxidative stress . Methodologically, receptor specificity is validated using radioligand binding assays and in vitro models like HCMEC/D3 cells under hypoxic conditions .
Q. What are the standard methodologies for assessing the safety profile of this compound in preclinical models?
Preclinical safety evaluations typically use telemetry-implanted Beagle dogs to monitor ECG, blood pressure, and respiratory parameters in conscious subjects. Key endpoints include heart rate variability, QT interval corrections (e.g., QTcV formula), and statistical analysis via repeated-measures ANOVA with Greenhouse-Geisser corrections for non-spherical data . Dose-dependent effects are critical: doses ≥0.4 mg/kg induce significant tachycardia, while 0.1 mg/kg shows no adverse effects, establishing a safety threshold .
Q. How is this compound quantified in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) with UV detection (210 nm) is the gold standard. A validated method uses an ODS column, a mobile phase of methanol and potassium dihydrogen phosphate (pH 3.5), and butyl-p-hydroxybenzoate as an internal standard. This achieves a linear range of 0.53 µg, recovery rates of 99.5%, and RSD <2.6% .
Q. What experimental models are used to study this compound’s neuroprotective effects?
Chronic cerebral hypoperfusion in rats and in vitro hypoxia/reoxygenation models are common. Parameters include apoptosis markers (TUNEL staining), Ca²⁺ flux assays, and ERK1/2 phosphorylation levels. Ani at low doses (e.g., 0.1 mg/kg) reduces apoptosis by upregulating p-ERK1/2, validated via Western blot and ATPase activity assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dose-dependent cardiovascular effects?
Discrepancies arise from species-specific receptor affinities and experimental designs. For example, in dogs, Ani ≥0.4 mg/kg increases heart rate significantly, while 0.1 mg/kg has no effect. To address contradictions, use Latin square crossover designs to control inter-individual variability and apply MANOVA with Dunnett’s post hoc tests for multi-dose comparisons . Additionally, validate receptor binding kinetics using isolated tissue preparations (e.g., rat atria) to differentiate M2 vs. M3 receptor contributions .
Q. What experimental design considerations are critical for evaluating this compound’s respiratory safety?
Respiratory parameters (tidal volume, minute ventilation) must be recorded via implanted telemetry to avoid anesthesia artifacts. Use 24-hour continuous monitoring with 2-minute data averaging to mitigate movement noise. Statistical power is enhanced by cohort sizes ≥6 dogs/group and time-point stratification (e.g., 5 min to 24 h post-dose). Notably, Ani-induced tachypnea is transient (≤20 min) and non-significant in dogs, requiring high-resolution waveform analysis .
Q. How does this compound modulate apoptotic pathways in cerebral ischemia-reperfusion injury?
Ani suppresses apoptosis by activating the ERK1/2 signaling pathway, which inhibits caspase-3 and stabilizes mitochondrial membrane potential. Methodologically, combine TUNEL assays with Ca²⁺ imaging to link ERK1/2 phosphorylation to intracellular calcium homeostasis. Dose-response studies (e.g., 0.1–6.4 mg/kg) reveal that neuroprotection is optimal at low doses, while higher doses exacerbate oxidative stress .
Q. What strategies validate receptor subtype specificity in this compound’s anticholinergic activity?
Radioligand displacement assays using selective antagonists (e.g., pirenzepine for M1, methoctramine for M2) quantify receptor affinity. In silico docking models (e.g., AutoDock Vina) predict binding poses to mAChR subtypes, corroborated by mutagenesis studies on key residues (e.g., Asp113 in M3 receptors) .
Q. How can combinatorial therapies involving this compound be optimized for ischemic optic neuropathy?
Co-administration with cytidine-5'-diphosphate enhances axonal regeneration in rat optic nerve crush models. Use factorial experimental designs to test synergy, with endpoints like retinal ganglion cell survival and visual evoked potentials. Meta-analyses of RCTs (n=584 patients) support Ani’s efficacy in cerebral infarction when combined with cobaltamin, but require stratification by baseline NIHSS scores .
Q. What statistical approaches address variability in cardiovascular telemetry data for this compound studies?
Apply mixed-effects models to account for repeated measurements and inter-animal variability. For non-normal data (e.g., QTcV intervals), use non-parametric tests like Friedman ANOVA. Sensitivity analyses (e.g., excluding outliers via Grubbs’ test) ensure robustness. Software tools include SPSS for ANOVA and R for Bayesian hierarchical modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.